PhenoFluor(c)Mix

CAS No.: 1648825-53-9

Cat. No.: VC2898285

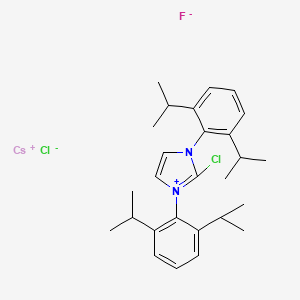

Molecular Formula: C27H36Cl2CsFN2

Molecular Weight: 611.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1648825-53-9 |

|---|---|

| Molecular Formula | C27H36Cl2CsFN2 |

| Molecular Weight | 611.4 g/mol |

| IUPAC Name | cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride |

| Standard InChI | InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 |

| Standard InChI Key | AHNDOFVAHQKSBA-UHFFFAOYSA-L |

| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] |

Introduction

Chemical Structure and Properties

Molecular Composition

PhenoFluor(c)Mix consists of a chloroimidazolium salt component combined with cesium fluoride. The chloroimidazolium component features a central imidazolium ring with a chlorine substituent, flanked by two bulky 2,6-diisopropylphenyl groups that provide steric protection and contribute to the reagent's stability . This structural arrangement creates an electrophilic center that facilitates the fluorination reaction.

Chemical Identifiers and Properties

The comprehensive chemical identification data for PhenoFluor(c)Mix provides essential information for researchers working with this compound:

| Parameter | Value |

|---|---|

| IUPAC Name | cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride |

| Molecular Formula | C27H36Cl2CsFN2 |

| Molecular Weight | 611.4 g/mol |

| InChI | InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 |

| InChI Key | AHNDOFVAHQKSBA-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN+C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] |

Physical Characteristics

In its standard form, PhenoFluor(c)Mix appears as a colorless powder that can be handled in air . This physical attribute, combined with its chemical stability, contributes significantly to its practical utility in laboratory settings. The reagent's appearance and handleability represent important advantages over many alternative fluorinating agents that require special handling techniques due to air or moisture sensitivity.

Mechanism of Action

Deoxyfluorination Process

The primary function of PhenoFluor(c)Mix is to facilitate the deoxyfluorination of phenols, a process involving the replacement of a hydroxyl group (OH) with a fluorine atom (F). This transformation represents a significant challenge in synthetic chemistry due to the strength of the C-O bond and the reactivity differences between hydroxyl groups and fluorine. PhenoFluor(c)Mix elegantly addresses these challenges through its specialized mechanism.

Molecular Interaction Pathway

The molecular mechanism underlying PhenoFluor(c)Mix's action involves a sophisticated interaction with phenolic substrates. The chloroimidazolium chloride component acts as an electrophilic fluorinating agent, activating the phenolic hydroxyl group for substitution. This activation makes the hydroxyl group a better leaving group, facilitating its replacement with fluorine. Meanwhile, the cesium fluoride component serves as the source of nucleophilic fluoride ions necessary for the substitution reaction. The synergistic interaction between these components enables efficient and selective deoxyfluorination.

The reaction proceeds through several distinct steps, beginning with the interaction between the chloroimidazolium cation and the phenolic hydroxyl group. This interaction creates an activated intermediate that is susceptible to nucleophilic attack by fluoride ions from the cesium fluoride component. The final step involves the substitution of the activated hydroxyl group with fluorine, resulting in the formation of an aryl fluoride product.

Substrate Scope and Selectivity

PhenoFluor(c)Mix demonstrates remarkable versatility in terms of substrate scope, effectively fluorinating a wide range of phenolic compounds. These include electron-deficient phenols, electron-rich phenols, and heterocyclic phenols . This broad substrate tolerance makes PhenoFluor(c)Mix an exceptionally valuable tool in synthetic chemistry, allowing for the fluorination of diverse structural motifs.

Synthesis and Preparation Methods

Synthesis of Chloroimidazolium Component

The preparation of the chloroimidazolium component of PhenoFluor(c)Mix involves a multi-step synthetic process. The procedure begins with the synthesis of N,N′-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (compound 2 in the literature), which serves as a crucial intermediate .

This synthesis starts with the reaction between 2,6-diisopropylaniline (2.0 equivalents) and formaldehyde (1.0 equivalent) in methanol, catalyzed by a small amount of acetic acid. The reaction mixture is heated briefly at 50°C, then allowed to stir at room temperature for an extended period, resulting in the formation of a yellow solid. This solid is collected by filtration, rinsed with methanol, and transferred to a round-bottomed flask for drying under vacuum .

The resulting intermediate is then converted to N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (compound 3 in the literature) through additional synthetic steps, ultimately yielding a colorless powder with approximately 97% purity .

Preparation of PhenoFluor(c)Mix

The actual preparation of PhenoFluor(c)Mix involves combining the purified N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride with cesium fluoride in a 1:2 weight ratio. This mixture is typically prepared in a Schlenk flask under appropriate conditions to ensure thorough combining of the components .

A specific example from the literature describes the combination of N,N′-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (14 g, 31 mmol, 1.5 equivalents) with cesium fluoride (25 g, 0.17 mol, 8.0 equivalents) in a 500-mL round-bottomed Schlenk flask. The flask is manually shaken for approximately 30 seconds to achieve thorough mixing, resulting in PhenoFluor(c)Mix as a colorless powder ready for use in deoxyfluorination reactions .

Alternative Formulations

Research has explored alternative formulations of PhenoFluor reagents to enhance their utility and accessibility. One significant development is the formulation of PhenoFluor as a toluene solution . Researchers discovered that toluene serves as a suitable solvent for PhenoFluor preparation, with reactions conducted in toluene suspensions yielding the desired product in high yield and purity on gram scale .

Interestingly, while cesium fluoride performs effectively in this process, other alkali fluorides such as lithium fluoride, sodium fluoride, and potassium fluoride demonstrated lower reactivity. Furthermore, alternative fluoride sources including zinc fluoride and silver fluoride failed to produce the desired product, highlighting the specific role of cesium fluoride in these formulations .

Applications in Scientific Research

Organic Synthesis Applications

Comparative Advantages and Limitations

Current Limitations

Despite its advantages, PhenoFluor(c)Mix has certain limitations that researchers should consider:

-

Cesium fluoride requirement: The reagent requires relatively large excess amounts of cesium fluoride (typically 8.0 to 10 equivalents) to achieve good and reproducible yields, which is attributed to the low solubility of cesium fluoride in reaction solvents like toluene .

-

Multi-step synthesis: The preparation of the chloroimidazolium component involves multiple synthetic steps, which can be time-consuming and resource-intensive .

-

Cost considerations: The use of cesium fluoride and specialized imidazolium components contributes to a relatively high cost compared to some alternative fluorinating agents, potentially limiting large-scale applications.

Recent Developments and Future Directions

Formulation Innovations

Recent research has focused on developing new formulations of PhenoFluor reagents to enhance their practical utility. One significant advancement is the development of PhenoFluor as a toluene solution, which offers improved handling characteristics and potentially broader applicability . This formulation represents an important step toward making deoxyfluorination chemistry more accessible and convenient for researchers.

Future Research Opportunities

Several promising directions for future research on PhenoFluor(c)Mix include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume